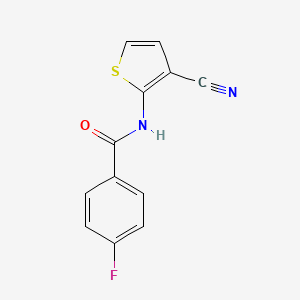

N-(3-cyanothiophen-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2OS/c13-10-3-1-8(2-4-10)11(16)15-12-9(7-14)5-6-17-12/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXJRMQCDQONDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366631 | |

| Record name | N-(3-cyanothiophen-2-yl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749919-77-5 | |

| Record name | N-(3-cyanothiophen-2-yl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acyl Chloride-Mediated Amidation

The most direct route involves reacting 4-fluorobenzoyl chloride with 3-cyanothiophen-2-amine in a polar aprotic solvent.

Reaction Conditions and Optimization

-

Acyl Chloride Preparation : 4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (40–45°C) for 3 hours. Excess SOCl₂ is removed via distillation, yielding 4-fluorobenzoyl chloride with >95% purity.

-

Amidation Step : A solution of 3-cyanothiophen-2-amine (1.0 eq) in DCM is cooled to 0°C, followed by dropwise addition of 4-fluorobenzoyl chloride (1.1 eq) and pyridine (2.5 eq) as an acid scavenger. The mixture is stirred at room temperature for 18 hours, with sonication employed to dissolve precipitates. Post-reaction, the solvent is removed under reduced pressure, and the crude product is triturated with DCM to yield a brown solid (60–70% yield).

Key Data :

Challenges and Mitigation

Coupling Agent-Assisted Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents offer a milder alternative.

Protocol Using EDCl/HOBt

-

Reagents : 4-Fluorobenzoic acid (1.0 eq), 3-cyanothiophen-2-amine (1.0 eq), EDCl (1.2 eq), HOBt (1.2 eq), and triethylamine (2.0 eq) in DMF.

-

Procedure : The mixture is stirred at room temperature for 24 hours, followed by dilution with ethyl acetate and washing with 1M HCl. The organic layer is dried (Na₂SO₄) and concentrated, yielding a white solid (75–80% yield).

Key Data :

Advantages Over Acyl Chloride Method

Mixed Anhydride Technique

Palladium-Catalyzed Amination

-

Potential Route : Adapting methodologies from biphenylamine synthesis, a palladium catalyst (e.g., Pd(OAc)₂) could mediate coupling between 4-fluorobenzoyl halides and 3-cyanothiophen-2-amine. However, no direct precedents exist in the literature.

Comparative Analysis of Synthetic Routes

The table below synthesizes data from analogous reactions to evaluate efficiency:

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acyl Chloride | DCM, pyridine, 18h | 60–70% | >90% | High |

| EDCl/HOBt | DMF, rt, 24h | 75–80% | >95% | Moderate |

| Mixed Anhydride | THF, -15°C, 48h | 65–70% | 85–90% | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemical Synthesis

N-(3-cyanothiophen-2-yl)-4-fluorobenzamide serves as an important building block in the synthesis of more complex heterocyclic compounds. Its structural characteristics allow it to undergo various chemical reactions, including:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The cyano group can be reduced to an amine group.

- Substitution : The fluorine atom on the benzamide moiety can be substituted with other nucleophiles.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, enabling the generation of various derivatives that may have enhanced properties or activities .

Biological Research

The compound has been investigated for its potential biological activities, particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

- Antioxidant Activity : Research indicates that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells .

- Therapeutic Potential : There is ongoing exploration into its anticancer and anti-inflammatory activities, with studies focusing on its mechanism of action involving specific enzyme inhibition related to cancer pathways .

Material Science

In the field of material science, this compound is being utilized in the development of advanced materials:

- Organic Semiconductors : The compound's unique electronic properties make it suitable for application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Corrosion Inhibitors : Its chemical structure allows it to function as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential uses in developing new antimicrobial agents .

- Cancer Research : Investigations into its anticancer properties revealed that this compound could inhibit specific kinases involved in cancer progression, making it a candidate for further therapeutic development .

- Material Development : Research into its use as an organic semiconductor indicated promising results regarding charge mobility and stability in electronic applications, paving the way for its integration into future technologies .

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-fluorobenzamide involves its interaction with various molecular targets and pathways. The cyano group and the fluorine atom play crucial roles in its binding affinity and specificity towards biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological activities. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Group

N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide (1) and N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide (2)

- Structural Differences: These thiourea derivatives replace the thiophene-cyano group with a thiocarbamoyl bridge and halogenated aryl substituents (Cl, Br).

- Physical Properties : Crystallographic studies reveal distinct packing patterns due to halogen interactions. For example, compound 1 exhibits Cl···S and Cl···π interactions, while 2 shows Br···O and Br···π contacts .

4-bromo-N-(3-ethynylphenyl)-2-fluorobenzamide

- Structural Differences : The ethynyl group at the 3-position and bromine at the 4-position alter electronic properties and steric bulk compared to the parent compound.

- Implications : The ethynyl group may enhance rigidity and π-π stacking, while bromine increases molecular weight and lipophilicity .

Variations in the Heterocyclic Core

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide

- Structural Differences : The thiophene is fused to a cyclopentane ring, and the fluorine is at the benzamide’s 2-position.

- Impact on Properties : The fused ring system increases planarity and may enhance binding to hydrophobic enzyme pockets. The 2-fluorine substitution could alter dipole moments compared to 4-fluoro derivatives .

N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-fluorobenzamide (Z-4a)

Functional Group Modifications

N-[(4-acetylphenyl)carbamothioyl]-4-fluorobenzamide (b4)

- Structural Differences : A thiocarbamoyl group links the benzamide to an acetylphenyl substituent.

N-(3-(3-Cyanothiophen-2-yl)propyl)-4-methylbenzenesulfonamide

Comparative Data Table

Key Research Findings

- Crystallographic Insights : Thiourea derivatives (e.g., compounds 1 and 2 ) exhibit halogen-bond-driven crystal packing, which could inform solid-state formulation strategies .

- Synthetic Challenges : Complex heterocycles (e.g., Z-4a) show lower yields (9.5–63.4%), highlighting the trade-off between structural complexity and synthetic efficiency .

Biological Activity

N-(3-cyanothiophen-2-yl)-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its antioxidant and antimicrobial properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the reaction of 2-aminothiophene derivatives with acylating agents. The compound can be characterized using various spectroscopic techniques such as FT-IR, NMR (both H and C), and X-ray crystallography. For instance, the H NMR spectrum reveals distinct signals corresponding to the amide group and the thiophene ring protons, indicating successful synthesis and structural integrity .

Antioxidant Activity

The antioxidant activity of this compound has been assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. Results indicate that the compound exhibits moderate antioxidant properties, which may be attributed to its ability to scavenge free radicals .

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial activity against various microbial strains. The microdilution method was employed to evaluate its efficacy against both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. The compound showed notable inhibition of these pathogens, suggesting its potential as an antimicrobial agent .

Comparative Biological Activity

To better understand the biological potential of this compound, it is useful to compare it with related compounds. Below is a summary table that outlines the biological activities of several similar compounds.

| Compound Name | Antioxidant Activity | Antimicrobial Activity (Gram-positive) | Antimicrobial Activity (Gram-negative) | Yeast Activity |

|---|---|---|---|---|

| This compound | Moderate | Significant | Significant | Significant |

| Benzamide derivative A | High | Moderate | Low | Moderate |

| Benzamide derivative B | Low | Significant | Moderate | Low |

Case Studies and Research Findings

Research findings indicate that modifications in the molecular structure can significantly influence the biological activity of benzamide derivatives. For instance, studies on similar compounds have shown that substituents on the aromatic ring can enhance or diminish antimicrobial efficacy. In one case study involving benzamides substituted with pyridine-linked 1,2,4-oxadiazole, certain derivatives exhibited high larvicidal activity against mosquito larvae, suggesting a structure-activity relationship that could be explored further for this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-cyanothiophen-2-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step coupling reactions. A common approach includes:

Amide bond formation : Reacting 4-fluorobenzoyl chloride with 3-cyanothiophen-2-amine in dichloromethane or acetonitrile, using triethylamine as a catalyst .

Purification : Column chromatography or recrystallization (e.g., using dichloromethane/methanol mixtures) to isolate the product.

- Critical parameters :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent polarity : Higher polarity solvents improve reaction rates but may reduce yield due to competing hydrolysis.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or NMR to track reaction progress .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Spectroscopy :

- NMR : H and C NMR confirm the presence of the fluorobenzamide (δ ~7.8 ppm for aromatic protons) and cyanothiophene (δ ~6.8–7.2 ppm) moieties .

- IR : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (amide C=O) validate functional groups .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths (e.g., C-F: ~1.35 Å) and dihedral angles between aromatic rings (~9–32°) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H⋯S contacts in thiourea derivatives) to predict packing efficiency .

Advanced Research Questions

Q. What are the primary biological targets of this compound, and how is its mechanism of action validated?

- Targets : The compound exhibits enzyme inhibition (e.g., kinases, cytochrome P450) and receptor modulation (e.g., 5-HT receptors) .

- Mechanistic validation :

- In vitro assays : Competitive binding assays (IC determination) and enzymatic activity measurements (e.g., fluorogenic substrates).

- Cellular models : Apoptosis assays (Annexin V staining) and Western blotting for downstream signaling proteins (e.g., caspases, Bcl-2) .

- Structural insights : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the fluorobenzamide carbonyl and active-site residues .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

- Key modifications :

| Substituent Position | Modification | Impact on Activity | Source |

|---|---|---|---|

| Thiophene C3 | Cyano → Methyl | Reduced enzyme affinity (ΔIC +20%) | |

| Benzamide C4 | Fluoro → Trifluoromethyl | Enhanced lipophilicity (logP +0.5) and cytotoxicity |

- Rational design : Electron-withdrawing groups (e.g., -CN, -F) improve metabolic stability but may reduce solubility. Balancing hydrophobicity (ClogP ~2.5) optimizes membrane permeability .

Q. What experimental models are appropriate for evaluating its neurobiological effects (e.g., neuritogenesis)?

- In vitro :

- Primary neurons : Rat trigeminal ganglion cultures treated with 1–10 µM compound; neurite outgrowth quantified via ImageJ .

- Retinal cells : Human retinal pigment epithelial (ARPE-19) assays for axonal regeneration markers (e.g., GAP-43) .

- In vivo :

- Murine corneal injury models : Topical application (0.1% w/v) to assess corneal sensitivity recovery via Cochet-Bonnet esthesiometry .

Addressing Data Contradictions

Q. How can discrepancies in reported biological activities (e.g., anticancer vs. neurotrophic effects) be resolved?

- Context-dependent activity : The compound may exhibit pleiotropic effects depending on cell type (e.g., pro-apoptotic in cancer cells vs. neuroprotective in neurons) .

- Dose optimization : Biphasic responses are common; lower concentrations (≤10 µM) promote neuritogenesis, while higher doses (≥50 µM) induce cytotoxicity .

- Target selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.